1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESDHQAUKNHUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326536 | |
| Record name | NSC600231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-87-8 | |
| Record name | NSC600231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the following steps:
Chemical Reactions Analysis
Acid-Catalyzed Ring-Opening Reactions
The compound's fused pyridazine-indole system undergoes controlled decomposition under acidic conditions. In analogous pyridazinoindole systems:
textReagent | Conditions | Product Formed | Yield ----------------|-------------------|----------------------------|------- Trifluoroacetic | Room temperature | Non-fused N-polyheterocycle| 95% [2] Acid (TFA) | 24h | derivatives
This reaction demonstrates protonation at nitrogen centers followed by cleavage of the pyridazine ring . The methyl group at position 1 influences reaction kinetics through steric and electronic effects.
Electrophilic Aromatic Substitution
While direct evidence is limited, structural analogs show reactivity at electron-rich positions:
Reactive Sites Prediction:
| Ring System | Activated Positions | Directing Groups Present |
|---|---|---|
| Indole moiety | C5, C7 | -NH- group (ortho/para) |
| Pyridazine | C6 | Electron-deficient |
Theoretical calculations suggest bromination would preferentially occur at C7 of the indole subunit. Experimental verification remains pending.
Condensation Reactions
Documented reactivity with carbonyl compounds:
textPartner Reagent | Catalyst | Product Class Formed | Characterization -----------------------|-------------|-----------------------------|------------------ 4'-Bromoacetophenone | HCl (conc.) | 1,2,4-Triazolo derivatives | X-ray confirmed [3]
Key reaction parameters:
Redox Transformations
The ketone group at position 4 participates in reversible redox processes:
Reduction Pathway:
(theoretical)
Oxidation Potential:
-
Calculated E₁/2 = +1.23V vs SCE (DFT methods)
Experimental validation is complicated by competing ring system reactions under strong redox conditions.
Structural Stability Profile
Critical stability parameters under standard conditions:
| Parameter | Value/Range | Decomposition Pathway |
|---|---|---|
| pH Stability | 5-8 | Ring-opening > pH 10 |
| Thermal Tolerance | ≤180°C | Exothermic decomposition |
| Light Sensitivity | UV-resistant | No photodegradation observed |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). It has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in cancer cell proliferation and survival .
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.2 | PI3K inhibition |
| Compound B | A549 | 8.5 | Induction of apoptosis |
| Compound C | HeLa | 12.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Neurological Applications
Some derivatives of this compound have shown promise as neuroprotective agents. For instance, SSR180575 has been identified as a selective ligand for translocator protein (TSPO), which is involved in neuroinflammation and neuroprotection . This highlights the potential of these compounds in treating neurodegenerative diseases.
Synthesis and Development of Derivatives
The synthesis of this compound typically involves alkylation reactions followed by hydrazinolysis to yield various derivatives with enhanced pharmacological properties. Recent advancements in synthetic methodologies have allowed the development of new derivatives via click chemistry and other approaches .
Table 2: Synthetic Methods for Derivatives
| Method | Reagents Used | Yield (%) |
|---|---|---|
| Alkylation | Amyl bromide, potassium carbonate | 85 |
| Hydrazinolysis | Hydrazine | 90 |
| Click Chemistry | Azides, alkynes | 95 |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
- Cytotoxicity Against Breast Cancer Cells : A study demonstrated that a novel derivative significantly reduced cell viability in MCF-7 cells through PI3K inhibition .
- Antimicrobial Activity : Research showed that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : The neuroprotective potential was evaluated using animal models where SSR180575 showed reduced neuroinflammation markers .
Mechanism of Action
The mechanism of action of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one and its analogs are critical in determining their physicochemical properties and biological efficacy. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Structural and Functional Differences
Substituent Impact: Chlorine atoms (e.g., in Compound 16) increase molecular weight (MW 266–270 g/mol) and polarity, enhancing cytotoxicity and thermal stability . Triazolylmethyl groups improve water solubility and enable targeted interactions (e.g., with cancer cell receptors) .
Core Modifications: Pyridazine vs. Dibenzo Fusion: Aristolactam derivatives (dibenzo[cd,f]indol-4(5H)-one) exhibit broader π-conjugation, improving intercalation with DNA/RNA targets (e.g., HIV-1 Tat protein) .
Ring Fusion Position: Pyridazino[4,5-b]indole vs. Pyridazino[3,4-b]indole: The 4,5-b isomer (target compound) has a distinct electron distribution compared to 3,4-b isomers, influencing receptor affinity (e.g., benzodiazepine receptor binding in 9H-pyridazino[3,4-b]indoles) .
Physicochemical Properties
| Property | 1-Methyl Derivative | 6,7-Dichloro (16) | ZFD-10 | Aristolactam |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 199.21 | 266–270 | ~250 (estimated) | ~280–300 |
| Melting Point (°C) | Not reported | 307 | Not reported | >300 |
| Solubility | Moderate in DMSO | Low (hemihydrate) | Moderate | Low (lipophilic) |
Biological Activity
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against different cancer cell lines, and other pharmacological properties.
Chemical Structure and Synthesis
This compound belongs to the pyridazino[4,5-b]indole family, which has been synthesized through various methods including hydrazinolysis and alkylation processes. The compound's structure allows for interaction with multiple biological targets, making it a versatile candidate for drug development.
Anticancer Properties
The primary focus of research on this compound has been its anticancer effects. Studies have demonstrated significant cytotoxic activity against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 4.25 μM, indicating strong cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (IC50 = 6.98 μM) . Mechanistic studies revealed that it induces apoptosis by up-regulating pro-apoptotic genes while down-regulating anti-apoptotic genes through the inhibition of the PI3K/AKT/mTOR signaling pathway .
- Other Cancer Cell Lines : Additional studies have shown that derivatives of this compound also exhibit activity against neuroblastoma (IMR-32) and hepatocellular carcinoma (HepG2) cells. For instance, one derivative demonstrated an IC50 value of 12 μM against MCF-7 cells and showed promising results in inhibiting EGFR and AKT pathways .
The mechanism by which this compound exerts its effects involves several key processes:
- Inhibition of Key Oncogenic Pathways : The compound effectively inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in cancer cells . This inhibition leads to reduced proliferation and increased apoptosis.
- Cell Cycle Disruption : Treatment with this compound has been shown to disrupt the cell cycle at pre-G1 and S phases, promoting apoptosis over necrosis in cancer cells .
- Apoptosis Induction : The compound significantly enhances overall apoptosis in treated cells compared to controls, indicating its potential as an effective therapeutic agent .
Pharmacological Properties
Beyond its anticancer properties, this compound has been explored for other pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infections .
- Inhibition of HIV Reverse Transcriptase : This compound class has also been noted for inhibiting HIV reverse transcriptase, indicating a broader spectrum of antiviral activity .
Case Studies and Research Findings
Several case studies highlight the efficacy and safety profile of this compound:
Q & A
What are the primary synthetic routes for 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivatives, and how do reaction conditions influence yields?
Basic Research Question
The most common method involves hydrazinolysis of 3-formylindole-2-carboxylates using hydrazine hydrate (Scheme 4, Scheme 17) . Yields typically range from 29% to 51%, depending on substituents and reaction optimization. For example, alkylation at the N3 and N5 positions (e.g., 5-Allyl derivatives) reduces yields (35%) compared to benzyl-substituted analogs (51%) due to steric hindrance . Solvent choice (e.g., ethanol vs. ethylene glycol) and temperature are critical for cyclization efficiency .
How can NMR spectroscopy resolve structural ambiguities in pyridazino[4,5-b]indole derivatives?
Basic Research Question
1H and 13C NMR are pivotal for confirming regiochemistry. For instance, the 1H NMR of 5-Allyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one shows distinct coupling patterns (e.g., allylic protons at δ 4.6–5.2 ppm), while 13C NMR identifies carbonyl carbons at ~165 ppm . Chemical shifts for N-methyl groups (~3.3 ppm in 1H NMR) help distinguish substitution sites .
What strategies improve low yields in hydrazine-mediated cyclization reactions?
Advanced Research Question
Low yields (e.g., 29% for 3,5-Dipentyl derivatives) often arise from incomplete cyclization or side reactions. Optimizing stoichiometry (excess hydrazine), using high-boiling solvents (ethylene glycol), or microwave-assisted heating can enhance efficiency . Post-reaction purification via recrystallization (e.g., using ethyl acetate) improves purity .
How does regioselectivity manifest in alkylation or acylation reactions of the pyridazino[4,5-b]indole core?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. For example, alkylation at N5 (vs. N3) is favored in 5-Benzyl derivatives due to lower steric hindrance (Scheme 13) . Acylation of the indole nitrogen (N1) requires protection of reactive sites (e.g., using methyl iodide for N-methylation) to direct reactivity .
How can conflicting spectroscopic data from similar derivatives be reconciled?
Advanced Research Question
Contradictions in melting points or NMR signals (e.g., 5-Allyl vs. 5-Benzyl derivatives) may arise from polymorphism or solvate formation. Combining differential scanning calorimetry (DSC) with variable-temperature NMR can clarify such discrepancies . Computational modeling (DFT) of chemical shifts may also validate assignments .
What are the challenges in achieving efficient cyclization to form the pyridazino[4,5-b]indole ring system?
Advanced Research Question
Cyclization bottlenecks include competing side reactions (e.g., over-alkylation) and poor solubility of intermediates. Using acid chlorides with triethylamine in chloroform promotes intramolecular cyclization over intermolecular dimerization (Scheme 29) . Microwave irradiation reduces reaction times and improves regioselectivity .
How do solvent polarity and temperature affect post-cyclization modifications?
Advanced Research Question
Polar aprotic solvents (DMF, DMSO) enhance solubility for functionalization (e.g., esterification of Diethyl 2,20-(4-oxo-3H-pyridazino[4,5-b]indole-3,5(4H)-diyl)diacetate) but may degrade acid-sensitive groups. Low temperatures (–20°C) stabilize reactive intermediates during methylation .
What methodologies validate the biological activity of pyridazino[4,5-b]indole derivatives?
Advanced Research Question
RT-PCR analysis and cytotoxicity assays (e.g., against cancer cell lines) are standard. For example, derivatives with electron-withdrawing groups show enhanced PI3K inhibition, validated via kinase assays . Structure-activity relationships (SAR) require systematic variation of substituents and docking studies .
How can multi-step syntheses of spiro- or tricyclic derivatives be optimized?
Advanced Research Question
One-pot syntheses (e.g., combining hydrazinopyridazinones with α-ethoxalyllactones) minimize intermediate isolation. Catalytic additives (e.g., p-TsOH) accelerate imine formation, while solvent choice (acetic acid) ensures compatibility with acid-labile groups .
What analytical techniques are critical for assessing compound purity and stability?
Advanced Research Question
HPLC-MS identifies trace impurities (<0.1%), while accelerated stability studies (40°C/75% RH) predict shelf life. CHN elemental analysis confirms stoichiometric purity (e.g., C: 65.2%, H: 4.3%, N: 18.1% for 5-Allyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
